molecular formula C14H20N2 B8576478 3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)aniline CAS No. 183810-39-1

3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)aniline

Cat. No. B8576478
M. Wt: 216.32 g/mol
InChI Key: YCTHDJDKEQCTIZ-UHFFFAOYSA-N
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Patent
US05919932

Procedure details

8-Methyl-3-(3-nitrophenyl)-8-azabicyclo[3.2.1]oct-2-ene (D10) (0.146 g, 0.598 mmol) was dissolved in ethanol (25 ml) and was hydrogenated at atmospheric pressure in the presence of 10% PdC (0.1 g) at 50° C. After 2 h, the reaction mixture was allowed to cool to room temp. and hydrogenation was continued for a further 16 h. The reaction mixture was then filtered through kieselguhr and the filter pad was washed with ethanol. The filtrate was then evaporated under reduced pressure to give the title compound as a pale yellow oil, which was dried in vacuo (0.104 g, 81%).
Name
8-Methyl-3-(3-nitrophenyl)-8-azabicyclo[3.2.1]oct-2-ene
Quantity
0.146 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
PdC
Quantity
0.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:7]2[CH2:8][CH2:9][CH:3]1[CH:4]=[C:5]([C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-])=O)[CH:11]=1)[CH2:6]2>C(O)C>[CH3:1][N:2]1[CH:7]2[CH2:8][CH2:9][CH:3]1[CH2:4][CH:5]([C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([NH2:16])[CH:11]=1)[CH2:6]2

Inputs

Step One
Name
8-Methyl-3-(3-nitrophenyl)-8-azabicyclo[3.2.1]oct-2-ene
Quantity
0.146 g
Type
reactant
Smiles
CN1C2C=C(CC1CC2)C2=CC(=CC=C2)[N+](=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
PdC
Quantity
0.1 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temp.
WAIT
Type
WAIT
Details
hydrogenation was continued for a further 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through kieselguhr
WASH
Type
WASH
Details
the filter pad was washed with ethanol
CUSTOM
Type
CUSTOM
Details
The filtrate was then evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C2CC(CC1CC2)C2=CC(=CC=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.